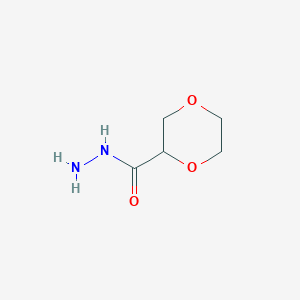

1,4-Dioxane-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxane-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUPBLSDZSZQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097812-58-2 | |

| Record name | 1,4-dioxane-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dioxane-2-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. 1,4-Dioxane-2-carbohydrazide emerges as a compound of significant interest, synergistically combining the structural rigidity and favorable physicochemical properties of the 1,4-dioxane ring with the versatile reactivity of the carbohydrazide functional group. The 1,4-dioxane moiety, a saturated six-membered heterocycle, is increasingly recognized as a valuable component in medicinal chemistry, often employed as a polar, non-basic bioisostere for other functional groups to enhance aqueous solubility and modulate pharmacokinetic profiles.[1] Concurrently, the carbohydrazide group serves as a crucial synthetic handle, enabling the construction of a diverse array of heterocyclic systems, many of which are prevalent in biologically active compounds.[2][3][4]

This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its predicted chemical properties and potential applications as a pivotal building block in the synthesis of novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into the utility of this promising molecule.

Molecular Structure and Physicochemical Properties

This compound is characterized by a 1,4-dioxane ring substituted at the 2-position with a carbohydrazide group (-CONHNH₂). The presence of stereocenter at the C2 position means the molecule can exist as a racemate or as individual enantiomers.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₅H₁₀N₂O₃ | - |

| Molecular Weight | 146.15 g/mol | - |

| XLogP3 | -1.5 | Predicted |

| Hydrogen Bond Donors | 3 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Note: These properties are predicted based on the structure of this compound and are intended for estimation purposes.

Synthesis of this compound: A Proposed Synthetic Pathway

The proposed multi-step synthesis involves:

-

Synthesis of the Precursor: Preparation of 1,4-Dioxane-2-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester.

-

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1,4-Dioxane-2-carboxylate (Esterification)

-

Rationale: The conversion of the carboxylic acid to an ester is a crucial step to facilitate the subsequent reaction with hydrazine. The Fischer esterification is a classic and reliable method for this transformation.[7]

-

To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 1,4-dioxane-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

-

Rationale: The nucleophilic acyl substitution of the ester with hydrazine hydrate is a standard and efficient method for the synthesis of carbohydrazides.

-

Dissolve methyl 1,4-dioxane-2-carboxylate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Spectroscopic and Analytical Characterization (Predicted)

Due to the absence of published experimental data for this compound, the following spectral characteristics are predicted based on the known spectral data of the 1,4-dioxane moiety and carbohydrazide functional groups.[8][9][10][11][12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands | Rationale |

| ¹H NMR | Multiplets in the range of 3.5-4.2 ppm (dioxane protons); Singlet (broad) for -NH₂ protons; Singlet (broad) for -CONH- proton. | The protons on the dioxane ring will exhibit complex splitting patterns due to their diastereotopic nature. The amide and amine protons are exchangeable and will appear as broad singlets. |

| ¹³C NMR | Signals in the range of 65-75 ppm (dioxane carbons); Signal around 170 ppm (carbonyl carbon). | The chemical shifts of the dioxane carbons are influenced by the electronegative oxygen atoms. The carbonyl carbon of the hydrazide will appear in the typical downfield region for amides. |

| IR (Infrared) | ~3300-3400 cm⁻¹ (N-H stretching); ~1640-1680 cm⁻¹ (C=O stretching, Amide I); ~1520-1570 cm⁻¹ (N-H bending, Amide II); ~1070-1140 cm⁻¹ (C-O-C stretching).[8] | These are characteristic vibrational frequencies for primary amides and cyclic ethers. |

| Mass Spec (MS) | [M+H]⁺ at m/z 147.0768 (for C₅H₁₁N₂O₃⁺). | The molecular ion peak in ESI-MS is expected to be the protonated molecule. |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This functionality makes it an excellent precursor for a wide range of heterocyclic compounds.

Caption: Reactivity of this compound in heterocyclic synthesis.

These reactions open avenues to synthesize a variety of five- and six-membered nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. The resulting compounds can be screened for a wide range of biological activities.

Applications in Drug Discovery and Development

The unique combination of the 1,4-dioxane ring and the carbohydrazide functional group positions this compound as a valuable building block in drug discovery.

Scaffold for Novel Heterocyclic Libraries

As demonstrated by its reactivity, this compound is an ideal starting material for the synthesis of libraries of novel heterocyclic compounds. These libraries can be screened against various biological targets to identify new hit compounds. The diversity of accessible heterocycles (e.g., oxadiazoles, pyrazoles, triazoles) is a significant advantage in exploring new chemical space. Carbohydrazide derivatives have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

Bioisosteric Replacement

The 1,4-dioxane moiety can serve as a bioisostere for other functional groups, a strategy often employed to improve the pharmacokinetic properties of a drug candidate.[1] For instance, it can replace a more basic amine or a more lipophilic group to enhance aqueous solubility and reduce off-target effects. The incorporation of the this compound scaffold into a known pharmacophore allows for the exploration of new intellectual property and the potential for improved drug-like properties.

Potential Therapeutic Areas

Given the broad spectrum of biological activities associated with both 1,4-dioxane derivatives and carbohydrazides, compounds derived from this compound could be investigated for a variety of therapeutic applications, including:

-

Oncology: Many heterocyclic compounds derived from hydrazides exhibit anticancer activity.

-

Infectious Diseases: The scaffold can be used to develop novel antibacterial and antifungal agents.

-

Inflammatory Diseases: Certain carbohydrazide derivatives have shown anti-inflammatory potential.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical, multi-step sequence. The true value of this compound lies in the synthetic versatility of the carbohydrazide moiety, which provides a gateway to a vast array of novel heterocyclic structures. Coupled with the favorable physicochemical properties imparted by the 1,4-dioxane ring, this scaffold holds significant potential for the development of new therapeutic agents with improved efficacy and drug-like properties. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and encouraged.

References

-

Chemchart. (n.d.). 1,4-dioxane-2-carboxylic Acid (89364-41-0). Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). (R)-1,4-dioxane-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

- Al-Ghorbani, M., & Al-Samydai, A. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.

- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

-

Ansari, F. L., & Alam, T. (n.d.). Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system. PubMed. Retrieved January 26, 2026, from [Link]

- Armano, E., Giraudo, A., Morano, C., Pallavicini, M., & Bolchi, C. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2024(3), M1873.

-

Organic Syntheses. (n.d.). 2-Acetoxy-1,4-dioxane. Retrieved January 26, 2026, from [Link]

- Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(5), 661–682.

-

Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of.... Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of.... Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). 1,4-Dioxane. Retrieved January 26, 2026, from [Link]

- da Silva, A. B. F., de Lima, M. do C. A., Galdino, S. L., & Pitta, I. da R. (2018). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 23(10), 2494.

-

NIST. (n.d.). 1,4-Dioxane. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (2025, November 15). mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis.... Retrieved January 26, 2026, from [Link]

- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247–44311.

- Montanari, S., Capobianco, E., Cefalo, V., De Luca, L., Angeli, A., Di Micco, S., ... & Supuran, C. T. (2021). Multitarget 1, 4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS chemical neuroscience, 12(15), 2849-2863.

-

ResearchGate. (n.d.). 1 H NMR spectra in 1,4-dioxane/CCl 4 mixture: sol fraction SF-2.9.... Retrieved January 26, 2026, from [Link]

-

UKnowledge. (2025, May 20). Production of Anhydrous 1,4-Dioxane. Retrieved January 26, 2026, from [Link]

-

Taylor & Francis eBooks. (n.d.). 1,4-Dioxane Chemistry, Uses, and Occurrence. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 1,4-Dioxane. Retrieved January 26, 2026, from [Link]

-

Asian Journal of Chemistry. (2022, September 19). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Retrieved January 26, 2026, from [Link]

-

International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 26, 2026, from [Link]

-

YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra in 1,4-dioxane/CCl 4 mixture: sol fraction SF-2.9.... Retrieved January 26, 2026, from [Link]

- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44311.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1,4-DIOXANE-2-CARBOXYLIC ACID | 89364-41-0 [chemicalbook.com]

- 7. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1,4-Dioxane [webbook.nist.gov]

- 11. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure and Potential of 1,4-Dioxane-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 1,4-Dioxane-2-carbohydrazide. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed projection of its characteristics. We will delve into its predicted three-dimensional structure, spectroscopic signatures, and chemical reactivity. Furthermore, this guide will explore its potential as a scaffold in medicinal chemistry, drawing parallels with known bioactive carbohydrazide and 1,4-dioxane derivatives.

Introduction: Unveiling a Hybrid Scaffold

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. The molecule this compound presents an intriguing combination of two key structural motifs: the flexible, yet conformationally defined 1,4-dioxane ring and the versatile carbohydrazide functional group. The 1,4-dioxane moiety is a prevalent feature in a number of bioactive compounds and is often utilized to modulate physicochemical properties such as solubility and metabolic stability.[1] The carbohydrazide group, a derivative of hydrazine, is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and antifungal properties, and its utility as a synthetic intermediate.[2]

This guide aims to provide a detailed theoretical framework for understanding this compound, thereby enabling researchers to assess its potential for their specific applications in drug discovery and materials science.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic 1,4-dioxane ring with a carbohydrazide substituent at the C2 position.

| Identifier | Value |

| Molecular Formula | C₅H₁₀N₂O₃ |

| IUPAC Name | (1,4-dioxan-2-yl)methanehydrazide |

| SMILES | C1COC(CO1)C(=O)NN |

| InChI | InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8) |

| InChIKey | SBUPBLSDZSZQBG-UHFFFAOYSA-N |

Conformational Preference of the 1,4-Dioxane Ring

Theoretical and experimental studies on 1,4-dioxane and its derivatives have consistently shown that the chair conformation is the most stable arrangement.[3] This preference is attributed to the minimization of torsional and steric strain. In the case of 2-substituted 1,4-dioxanes, the substituent can occupy either an axial or an equatorial position. For the carbohydrazide group, it is predicted that the equatorial position would be favored to minimize steric interactions with the axial hydrogens and the oxygen atom at the 4-position of the ring.

Diagram 1: Predicted Chair Conformation of this compound

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Dioxane-2-carbohydrazide

This guide provides a comprehensive overview of the synthesis of 1,4-Dioxane-2-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and practical laboratory protocols.

Introduction: The Significance of the 1,4-Dioxane Scaffold

The 1,4-dioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique stereochemical and physicochemical properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent use in the design of novel therapeutic agents. Derivatives of 1,4-dioxane have shown promise in the development of treatments for a range of conditions, including Parkinson's disease and schizophrenia.[1] The carbohydrazide functional group is a versatile building block in the synthesis of various heterocyclic systems and is known to be a key pharmacophore in many antitubercular, anticonvulsant, and antidepressant drugs. The combination of these two moieties in this compound creates a molecule of considerable interest for further derivatization and biological screening.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. This strategy involves the initial preparation of a key intermediate, 1,4-Dioxane-2-carboxylic acid, followed by its conversion to the target carbohydrazide. This modular approach allows for optimization at each stage and ensures a reliable and scalable synthetic route.

Caption: A high-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of 1,4-Dioxane-2-carboxylic Acid

The synthesis of the 1,4-dioxane ring system can be achieved through several methods, with the acid-catalyzed dehydration of diethylene glycol being a common industrial approach.[2][3][4] For the specific synthesis of the 2-carboxy-substituted derivative, a more controlled approach starting from readily available precursors is preferable. A plausible and efficient route involves the reaction of a suitable starting material to form the heterocyclic ring with the desired carboxylic acid functionality. 1,4-Dioxane-2-carboxylic acid is a known compound used in the preparation of other derivatives, such as parasiticides.[5]

Detailed Experimental Protocol: Synthesis of 1,4-Dioxane-2-carboxylic Acid

This protocol is based on established methods for the formation of substituted dioxane rings.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Commercially available starting materials | Reagent | Standard chemical suppliers |

| Diethylene glycol | Reagent | Standard chemical suppliers |

| Glyoxylic acid | Reagent | Standard chemical suppliers |

| Strong acid catalyst (e.g., p-toluenesulfonic acid) | Reagent | Standard chemical suppliers |

| Anhydrous toluene | Anhydrous | Standard chemical suppliers |

| Sodium bicarbonate (NaHCO₃) | ACS | Standard chemical suppliers |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Standard chemical suppliers |

| Diethyl ether | ACS | Standard chemical suppliers |

| Hydrochloric acid (HCl) | ACS | Standard chemical suppliers |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethylene glycol (1 equivalent) and glyoxylic acid (1 equivalent) in anhydrous toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) to the reaction mixture.

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials.

-

Workup: Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

-

Neutralization and Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-Dioxane-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure carboxylic acid.

Stage 2: Conversion to this compound

The conversion of a carboxylic acid to a carbohydrazide is a standard transformation in organic synthesis. The most common and efficient method involves the reaction of a carboxylic acid ester with hydrazine hydrate.[6][7] Therefore, the synthesized 1,4-Dioxane-2-carboxylic acid is first converted to its corresponding ethyl or methyl ester, followed by hydrazinolysis.

Caption: The workflow for converting the carboxylic acid to the carbohydrazide.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Esterification of 1,4-Dioxane-2-carboxylic Acid

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,4-Dioxane-2-carboxylic acid | Synthesized in Stage 1 | - |

| Anhydrous ethanol | Anhydrous | Standard chemical suppliers |

| Concentrated sulfuric acid (H₂SO₄) | ACS | Standard chemical suppliers |

| Sodium bicarbonate (NaHCO₃) | ACS | Standard chemical suppliers |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Standard chemical suppliers |

| Diethyl ether | ACS | Standard chemical suppliers |

Procedure:

-

Reaction Setup: Dissolve 1,4-Dioxane-2-carboxylic acid (1 equivalent) in an excess of anhydrous ethanol in a round-bottom flask.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.

-

Workup: After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash further with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1,4-Dioxane-2-carboxylate. This ester is often used in the next step without further purification if it is of sufficient purity.

Part B: Hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethyl 1,4-Dioxane-2-carboxylate | Synthesized in Part A | - |

| Hydrazine hydrate (NH₂NH₂·H₂O) | Reagent | Standard chemical suppliers |

| Ethanol | ACS | Standard chemical suppliers |

Procedure:

-

Reaction Setup: Dissolve the crude ethyl 1,4-Dioxane-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Product Precipitation: Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

-

Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Data Summary:

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the dioxane ring protons and the hydrazide protons. |

| ¹³C NMR | Resonances corresponding to the carbons of the dioxane ring and the carbonyl carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |

| FT-IR | Characteristic absorptions for N-H stretching, C=O stretching (amide), and C-O-C stretching. |

| Melting Point | A sharp and defined melting point range indicates high purity. |

Safety Considerations

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

Organic solvents such as toluene, diethyl ether, and ethanol are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for further exploration in drug discovery and medicinal chemistry. The modular nature of the synthesis allows for flexibility and optimization, making it a practical approach for laboratory-scale production.

References

- Ismail, M. M., Othman, E. S., & Mohamed, H. M. (n.d.).

- Lei, F., Xiong, W., Song, G., Yan, Y., Li, G., Wang, C., Xiao, J., & Xue, D. (2023). A Ni(II)-bipyridine complex catalyzes a general and highly efficient photochemical C-N coupling reaction of challenging (hetero)aryl chlorides with hydrazides in the presence of an amine base without an external photosensitizer. Organic Letters, 25, 3287-3292.

- Kim, M., & Lee, S. (2024). Activated amides react with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment at 25 °C to provide acyl hydrazides in good yields. Synthesis, 56, 2263-2269.

-

National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

-

YouTube. (2022, May 7). Making 1,4-dioxane. Retrieved from [Link]

-

PubMed Central. (n.d.). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. Retrieved from [Link]

-

PubMed. (n.d.). A new procedure for preparation of carboxylic acid hydrazides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 5. 1,4-DIOXANE-2-CARBOXYLIC ACID | 89364-41-0 [chemicalbook.com]

- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1,4-Dioxane-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the expected spectroscopic data for 1,4-Dioxane-2-carbohydrazide, a molecule of interest in medicinal chemistry and drug development. Carbohydrazide derivatives are recognized for their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The incorporation of a 1,4-dioxane moiety can modulate a compound's solubility, metabolic stability, and overall pharmacokinetic profile. Understanding the precise molecular structure through spectroscopic analysis is a critical step in the development of new therapeutic agents.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is based on the foundational principles of each technique and by drawing parallels with the known spectroscopic features of the 1,4-dioxane ring and various carbohydrazide derivatives.

Molecular Structure and Spectroscopic Rationale

A fundamental understanding of the molecular structure is paramount to interpreting its spectroscopic output. The structure of this compound, with its distinct functional groups, dictates the signals we expect to observe.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, we will analyze the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. Due to the high symmetry of the parent 1,4-dioxane molecule, all eight of its protons are equivalent, resulting in a single peak around 3.69 ppm.[2] However, the substitution of the carbohydrazide group at the C-2 position breaks this symmetry, leading to a more complex spectrum.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| NH₂ | 8.0 - 9.0 | Singlet (broad) | 2H |

| NH | 7.0 - 8.0 | Singlet (broad) | 1H |

| H-2 | 4.0 - 4.5 | Multiplet | 1H |

| H-3, H-5, H-6 | 3.5 - 4.0 | Multiplet | 6H |

The protons on the nitrogen atoms of the carbohydrazide group are expected to appear as broad singlets in the downfield region of the spectrum. The proton at the C-2 position, being adjacent to the electron-withdrawing carbohydrazide group, will be deshielded and appear at a lower field compared to the other dioxane protons. The remaining protons on the dioxane ring will likely appear as a complex multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[3] The parent 1,4-dioxane molecule, due to its symmetry, shows only one signal in its ¹³C NMR spectrum.[4] The introduction of the carbohydrazide substituent will result in distinct signals for each carbon atom in the dioxane ring, in addition to the carbonyl carbon.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-2 | 70 - 80 |

| C-3, C-5, C-6 | 65 - 75 |

The carbonyl carbon of the carbohydrazide group will be the most downfield signal. The C-2 carbon, directly attached to the substituent, will be shifted downfield compared to the other dioxane carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₂) | 3400 - 3200 | Medium-Strong |

| N-H Stretch (NH) | 3300 - 3100 | Medium |

| C-H Stretch (alkane) | 3000 - 2850 | Medium |

| C=O Stretch (amide) | 1700 - 1650 | Strong |

| N-H Bend | 1650 - 1550 | Medium |

| C-O-C Stretch (ether) | 1150 - 1050 | Strong |

The presence of the carbohydrazide group will be clearly indicated by the N-H stretching and bending vibrations, as well as the strong carbonyl (C=O) absorption.[5] The characteristic C-O-C stretching of the dioxane ether linkages will also be a prominent feature.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The molecular weight of this compound is 146.14 g/mol .

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 146. The fragmentation pattern will likely involve the cleavage of the carbohydrazide group and the dioxane ring.

Expected Fragmentation Pathway:

Caption: A plausible fragmentation pathway for this compound.

Key fragments would likely include the loss of the carbohydrazide moiety (CONHNH₂) to give a fragment at m/z 87, corresponding to the dioxane ring with a positive charge. Fragmentation of the dioxane ring itself could lead to smaller fragments.[7][8]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would involve the reaction of a suitable 1,4-dioxane-2-carboxylic acid ester with hydrazine hydrate. This is a common method for the synthesis of carbohydrazide derivatives.[1]

Step-by-Step Protocol:

-

Esterification: Convert 1,4-dioxane-2-carboxylic acid to its methyl or ethyl ester using standard esterification methods (e.g., refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid).

-

Hydrazinolysis: Dissolve the 1,4-dioxane-2-carboxylic acid ester in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

-

NMR Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

IR Sample Preparation: Prepare a KBr pellet of the solid sample or analyze a thin film of the compound.

-

IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

MS Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Data Analysis: Integrate and analyze the data from all three techniques to confirm the structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the anticipated NMR, IR, and Mass Spec features, researchers can confidently identify and characterize this molecule, facilitating its further investigation in drug discovery and development programs. The provided experimental protocols offer a starting point for the synthesis and analysis of this and similar compounds.

References

-

Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic - ACS Publications. (2026). Inorganic Chemistry. [Link]

-

Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. (2025). ResearchGate. [Link]

-

13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... (2025). Doc Brown's Chemistry. [Link]

-

1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of... (n.d.). Doc Brown's Chemistry. [Link]

-

mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis... (2025). Doc Brown's Chemistry. [Link]

-

Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58)... (n.d.). ResearchGate. [Link]

-

1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O)... (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. [Link]

-

Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. (2021). Agilent. [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. (n.d.). docbrown.info. [Link]

-

1,4-Dioxane - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central. [Link]

-

FT-IR spectra of 1,4 dioxane gel (D-Gel) and addition of 2 equivalents... (n.d.). ResearchGate. [Link]

-

13CNMR. (n.d.). chem.ucla.edu. [Link]

-

1,4-Dioxane | C4H8O2 | CID 31275 - PubChem. (n.d.). PubChem. [Link]

-

Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). sciencedirect.com. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]

- 4. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

The Stability Profile of 1,4-Dioxane-2-carbohydrazide: A Technical Guide for Drug Development Professionals

Introduction: A Novel Scaffold in Drug Discovery

1,4-Dioxane-2-carbohydrazide is a heterocyclic compound that merges the structural features of a 1,4-dioxane ring and a carbohydrazide moiety. While the 1,4-dioxane scaffold is a common solvent and building block in organic synthesis, the carbohydrazide functional group is recognized for its diverse biological activities, including roles as an anticancer, antibacterial, and anti-inflammatory agent[1][2]. The combination of these two functional groups in this compound presents a unique scaffold for the design of novel therapeutic agents. However, the successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its physical and chemical stability.

This technical guide provides a comprehensive, predictive analysis of the stability of this compound, drawing upon the known chemical behaviors of its constituent functional groups. In the absence of extensive empirical data on this specific molecule in the public domain, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the anticipated stability challenges, proposes robust experimental protocols for stability assessment, and provides a framework for identifying potential degradation products.

Predicted Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate analytical methods.

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Appearance | White crystalline solid | Based on the typical appearance of carbohydrazide and many of its derivatives[3]. |

| Solubility | Soluble in water; limited solubility in non-polar organic solvents. | The carbohydrazide group imparts hydrophilicity, and 1,4-dioxane is miscible with water[4][5]. |

| Melting Point | Expected to have a distinct melting point with decomposition. | Carbohydrazide itself decomposes upon melting[3][4]. |

| Hygroscopicity | Likely to be hygroscopic. | The presence of polar functional groups and the hygroscopic nature of 1,4-dioxane suggest a tendency to absorb moisture from the atmosphere[5]. |

Chemical Stability Assessment: A Predictive Approach

The chemical stability of this compound is predicted to be influenced by the reactivity of both the carbohydrazide functional group and the 1,4-dioxane ring. The following sections detail the anticipated degradation pathways under various stress conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, the carbohydrazide linkage is the most probable site of hydrolytic cleavage.

-

Acidic Conditions: Under acidic conditions, the carbohydrazide moiety is susceptible to hydrolysis, which would likely lead to the formation of 1,4-dioxane-2-carboxylic acid and hydrazine. The 1,4-dioxane ring itself is generally stable to acid-catalyzed hydrolysis under moderate conditions, though harsh conditions (e.g., high temperature, strong acid) could promote ring opening.

-

Neutral Conditions: In neutral pH, the rate of hydrolysis is expected to be significantly slower than under acidic or basic conditions.

-

Alkaline Conditions: Basic conditions are also expected to promote the hydrolysis of the carbohydrazide group, yielding the corresponding carboxylate salt and hydrazine.

Proposed Hydrolytic Degradation Pathway

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Stability

Both the carbohydrazide and the 1,4-dioxane moieties are susceptible to oxidation.

-

Carbohydrazide Moiety: Carbohydrazides are known to be excellent reducing agents and are used as oxygen scavengers[3][4]. Oxidation of the carbohydrazide group can lead to a variety of products, including the corresponding carboxylic acid and nitrogen gas.

-

1,4-Dioxane Ring: The ether linkages in the 1,4-dioxane ring are prone to oxidation, particularly the formation of hydroperoxides upon exposure to air and light, which can be explosive upon concentration[6]. Strong oxidizing agents can cause ring-opening, leading to a cascade of degradation products including aldehydes and carboxylic acids[7][8].

Proposed Oxidative Degradation Pathway

Caption: Potential oxidative degradation pathways for this compound.

Thermal Stability

The thermal stability of this compound is likely to be limited.

-

Carbohydrazide is known to be stable below 100°C (373 K) but decomposes at higher temperatures[3][9][10]. Heating carbohydrazide may even lead to an explosion[3]. The decomposition of carbohydrazide at elevated temperatures can produce hydrazine and carbon dioxide, or ammonia, nitrogen, and hydrogen at even higher temperatures. Therefore, it is anticipated that this compound will exhibit similar thermal lability.

Photostability

The photostability of this compound will depend on its ability to absorb UV or visible light. While the individual chromophores (carbohydrazide and dioxane) are not strong absorbers in the near-UV and visible regions, the combined molecule may have some photosensitivity. Photolytic degradation could potentially involve radical-mediated processes, leading to oxidation and cleavage of both the carbohydrazide and dioxane moieties.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method[11][12].

Forced Degradation (Stress Testing) Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Neutral: Treat the stock solution with water and heat at 60°C for 24 hours.

-

Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at 80°C for 48 hours.

-

Analyze a solution prepared from the stressed solid.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Peak purity analysis of the parent compound in the stressed samples should be performed using a photodiode array (PDA) detector.

-

Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products to aid in their structural elucidation.

-

Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies of this compound.

Compatibility with Common Excipients

During formulation development, it is crucial to assess the compatibility of the active pharmaceutical ingredient (API) with various excipients. Given the reactive nature of the carbohydrazide group, potential incompatibilities should be carefully investigated.

-

Reducing Sugars (e.g., Lactose): The amine functionalities in the carbohydrazide moiety could potentially react with reducing sugars via the Maillard reaction, leading to discoloration and degradation.

-

Oxidizing Excipients: Excipients with oxidizing properties or those containing peroxide impurities could accelerate the degradation of both the carbohydrazide and dioxane components.

-

Moisture-Rich Excipients: The presence of moisture can facilitate hydrolytic degradation, especially in the presence of acidic or basic excipients.

A systematic drug-excipient compatibility study using techniques such as Differential Scanning Calorimetry (DSC) and isothermal microcalorimetry, followed by HPLC analysis of stressed binary mixtures, is highly recommended.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage recommendations are proposed for this compound:

-

Storage Conditions: Store in a well-closed container, protected from light and moisture, at controlled room temperature or under refrigeration. An inert atmosphere (e.g., nitrogen or argon) would be beneficial to prevent oxidative degradation and peroxide formation.

-

Handling Precautions: Avoid exposure to high temperatures and strong oxidizing agents. Due to the potential for peroxide formation, distillation of solvents containing this compound should be performed with caution.

Conclusion

This compound is a molecule of interest for drug discovery, but its stability profile presents several potential challenges. The carbohydrazide moiety is susceptible to hydrolysis, oxidation, and thermal degradation, while the 1,4-dioxane ring is prone to peroxide formation and oxidative cleavage. A thorough understanding of these degradation pathways, guided by the predictive analysis presented in this guide and confirmed through rigorous experimental studies, is paramount for the successful development of stable and effective pharmaceutical formulations. The proposed experimental protocols provide a robust framework for initiating these critical investigations.

References

-

Carbohydrazide. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

CARBOHYDRAZIDE. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]

-

NileChemicals. (2015, November 5). Acid-Catalyzed Dehydration: 1,4-Dioxane [Video]. YouTube. [Link]

-

1,4-Dioxane. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

- Stefan, M. I., & Bolton, J. R. (1998). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology, 32(11), 1588–1595.

- Mehrling, T. J., & K-Turkel, T. (2015). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.

-

Carbohydrazide. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]

- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 91-120.

-

Part A: Reaction pathway for the initial oxidation of 1,4-dioxane to CO 2 or the succinic acid (13) intermediate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Stolarczyk, B., Apola, A., Marć, M., & Polak, B. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Pharmaceutical Research, 37(4), 73.

- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 91-120.

-

(PDF) Carbohydrazide vs Hydrazine: A Comparative Study. (2019, September 18). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Matsueda, T., Suzuki, T., & Shigemitsu, T. (1997, March 9). Evaluation of Thermal Decomposition Rate of Carbohydrazide And Its Reducing Effect on Carbon Steel Corrosion. OnePetro. [Link]

-

(PDF) Degradation of 1,4-dioxane in water with heat- and Fe2+-activated persulfate oxidation. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

- Toxicological Profile for 1,4-Dioxane. (2012). Agency for Toxic Substances and Disease Registry (US).

-

CARBOHYDRAZIDE (1,3-DIAMINOUREA). (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]

-

Oxidation of carbohydrazide with nitric acid. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

- Matsueda, T., Suzuki, T., & Shigemitsu, T. (1997). Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion.

- Sunitha, P. G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmacy & Pharmaceutical Research, 29(1), 583-590.

- Gowda, B. T., & Bhat, J. I. (1989). Kinetics and mechanism of oxidation of carbohydrazide by chloramine-T and bromamine-T in aqueous perchloric acid medium. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(3), 189-198.

- Process for preparing 1,4-dioxan-2-ones. (1979). Google Patents.

-

Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Takagi, H., et al. (2001). Synthesis of 1,4-Dioxan-2-one from 1,3-Dioxolane and Carbon Monoxide over Cation-exchange Resin Catalyst.

- Al-Hamdani, A. A., & Al-Khafaji, N. J. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 8(1), 1-10.

- Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38238-38241.

-

Carbohydrazide | CAS 497-18-7 | Supplier. (n.d.). Connect Chemicals. Retrieved January 26, 2026, from [Link]

-

mr i explains. (2017, April 10). mr i explains: Condensation and Hydrolysis Reactions in Carbohydrates [Video]. YouTube. [Link]

-

A triphenylamine-based carbohydrazide hydrazone fluorescent probe for selective detection of hypochlorite and sensing acidic gases. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Li, Y., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8233.

-

Carbohydrazide Information. (n.d.). Oxidation Technologies. Retrieved January 26, 2026, from [Link]

- Patel, K. (2016). Forced Degradation Studies. MedCrave online, 1(4), 1-3.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 5. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. deswater.com [deswater.com]

- 9. onepetro.org [onepetro.org]

- 10. content.ampp.org [content.ampp.org]

- 11. biomedres.us [biomedres.us]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Senior Application Scientist's Guide to the Solubility Profile of 1,4-Dioxane-2-carbohydrazide

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of drug discovery and development, understanding the solubility of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. This guide is dedicated to a molecule of growing interest: 1,4-Dioxane-2-carbohydrazide. While this compound holds promise, its fundamental physicochemical properties, such as its solubility in common laboratory solvents, are not yet widely documented in publicly available literature.

This technical guide, therefore, takes a unique and practical approach. Instead of merely presenting a static data table, we will equip you, the researcher, with the foundational knowledge and detailed experimental protocols necessary to determine the solubility profile of this compound in your own laboratory setting. We will delve into the theoretical underpinnings of its expected solubility, provide a qualitative overview based on analogous structures, and offer step-by-step methodologies for quantitative analysis. This approach ensures not only that you obtain the data you need but also that you understand the "why" behind the results.

Deconstructing this compound: A Structural Insight into Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect this compound to anticipate its behavior in various solvents.

-

The Polar Head: The carbohydrazide functional group (-CONHNH₂) is the primary driver of polarity in this molecule. It features:

-

Hydrogen Bond Donors: The amine (-NH₂) and amide (-NH-) protons can act as hydrogen bond donors.

-

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the nitrogen atoms are potent hydrogen bond acceptors.

-

-

The Cyclic Ether Backbone: The 1,4-dioxane ring, while containing polar ether linkages (-O-), is a relatively non-polar, cyclic structure. The two ether oxygens can act as hydrogen bond acceptors.[1][2]

Predicted Solubility Behavior: The presence of the highly polar carbohydrazide group suggests that this compound will exhibit favorable solubility in polar solvents. We can anticipate strong solute-solvent interactions with:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding both as donors and acceptors, leading to effective solvation of the carbohydrazide group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and can interact favorably with the N-H protons of the hydrazide. Their high polarity will also contribute to dissolving the molecule.

Conversely, the compound is expected to have limited solubility in:

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar carbohydrazide group, leading to poor solvation.

Qualitative Solubility Observations from Analogous Structures

While direct quantitative data for this compound is scarce, studies on similar compounds, such as hydrazone ligands, indicate that they are readily soluble in polar organic solvents like chloroform, dichloromethane (DCM), ethanol, 1,4-dioxane, DMF, and DMSO, but are insoluble in nonpolar solvents like diethyl ether.[3] This aligns with our structural predictions for this compound.

Quantitative Solubility Determination: Experimental Protocols

To obtain precise solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

The Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility. A good starting point is 10-20 mg.

-

Add the solid to a glass vial with a screw cap.

-

Pipette a precise volume (e.g., 2 mL) of the desired solvent into the vial.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials at a consistent speed that ensures the solid is well-suspended in the solvent.

-

Allow the mixture to equilibrate for a sufficient period. Equilibrium is typically reached when the concentration of the dissolved solid remains constant over successive time points (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This can be done by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

-

Filtration: Carefully filter the solution using a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any solid particles. It is crucial to ensure the filter material does not adsorb the compound.

-

-

-

Analysis:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

A Compendium of Common Laboratory Solvents

The choice of solvent is critical in understanding the solubility profile. The following table provides key physicochemical properties of a selection of common laboratory solvents to aid in your experimental design and interpretation of results.

| Solvent | Formula | Type | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor/Acceptor |

| Water | H₂O | Polar Protic | 10.2 | 80.1 | Both |

| Methanol | CH₃OH | Polar Protic | 6.6 | 32.7 | Both |

| Ethanol | C₂H₅OH | Polar Protic | 5.2 | 24.5 | Both |

| Acetone | C₃H₆O | Polar Aprotic | 5.1 | 20.7 | Acceptor |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 6.4 | 36.7 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 7.2 | 46.7 | Acceptor |

| 1,4-Dioxane | C₄H₈O₂ | Aprotic | 4.8 | 2.2 | Acceptor |

| Toluene | C₇H₈ | Nonpolar | 2.4 | 2.4 | Neither |

| n-Hexane | C₆H₁₄ | Nonpolar | 0.1 | 1.9 | Neither |

Concluding Remarks: A Path Forward for Characterization

While a definitive, quantitative solubility profile for this compound is not yet established in the scientific literature, this guide provides a robust framework for its determination. By understanding the interplay between the molecule's structure and solvent properties, and by employing the detailed experimental protocols provided, researchers can confidently and accurately map the solubility of this promising compound. This foundational data is not only crucial for immediate research needs but also contributes valuable knowledge to the broader scientific community, paving the way for future applications of this compound in drug development and beyond.

References

-

ITRC (Interstate Technology & Regulatory Council). 2021. Remediation of Emerging Contaminants: 1,4-Dioxane. Washington, D.C.: Interstate Technology & Regulatory Council, 1,4-Dioxane Team. [Link]

-

PubChem. 1,4-Dioxane. National Center for Biotechnology Information. [Link]

-

ACS Publications. Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution Reaction. [Link]

-

PubChem. 1,4-Dioxane. National Center for Biotechnology Information. [Link]

Sources

1,4-Dioxane-2-carbohydrazide: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular frameworks that offer a blend of desirable physicochemical properties and versatile reactivity. Among these, heterocyclic compounds have perennially occupied a central role, owing to their ability to present functional groups in well-defined spatial arrangements, thereby facilitating precise interactions with biological targets. This guide delves into the chemistry and potential applications of a particularly promising, yet underexplored, heterocyclic building block: 1,4-Dioxane-2-carbohydrazide .

The unique structural amalgam of a flexible 1,4-dioxane ring and a reactive carbohydrazide moiety endows this molecule with a compelling profile for the synthesis of diverse compound libraries. The dioxane ring, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. Concurrently, the carbohydrazide functional group serves as a versatile handle for the construction of a variety of other heterocyclic systems, including hydrazones, oxadiazoles, and triazoles, which are themselves present in numerous biologically active compounds. This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics.

I. Synthesis of the Core Building Block: this compound

The journey to harnessing the potential of this compound begins with its synthesis. A logical and efficient synthetic strategy proceeds through its corresponding carboxylic acid, 1,4-Dioxane-2-carboxylic acid. While the latter is commercially available, understanding its synthesis provides valuable context.

A. Synthesis of the Precursor: 1,4-Dioxane-2-carboxylic Acid

The synthesis of 1,4-Dioxane-2-carboxylic acid can be achieved through various routes, with one common method involving the cyclization of appropriate precursors. While detailed experimental procedures for this specific molecule are not abundantly available in peer-reviewed literature, its structure suggests a synthesis from commercially available starting materials.

Key Physicochemical Properties of 1,4-Dioxane-2-carboxylic Acid:

| Property | Value | Reference |

| CAS Number | 89364-41-0 | [1] |

| Molecular Formula | C₅H₈O₄ | [1] |

| Molecular Weight | 132.11 g/mol | [1] |

| Melting Point | 83.5-85 °C | [1] |

| pKa | 3.10 ± 0.20 (Predicted) | [1] |

| Appearance | Light yellow solid | [1] |

B. Conversion to this compound: A Two-Step Approach

The conversion of a carboxylic acid to a carbohydrazide is a well-established transformation in organic synthesis. A reliable and high-yielding method involves a two-step sequence: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 1,4-Dioxane-2-carboxylic Acid

The carboxylic acid is first converted to its corresponding ester, typically the methyl or ethyl ester, to activate the carbonyl group for subsequent nucleophilic attack by hydrazine.

Figure 1: General workflow for the esterification of 1,4-Dioxane-2-carboxylic Acid.

Step 2: Hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate

The purified ethyl ester is then reacted with hydrazine hydrate to yield the target this compound. This reaction is typically carried out in an alcoholic solvent.

Figure 2: General workflow for the hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of analogous carbohydrazides.

Part A: Synthesis of Ethyl 1,4-Dioxane-2-carboxylate

-

To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 1,4-dioxane-2-carboxylate, which can be purified by column chromatography if necessary.

Part B: Synthesis of this compound

-

Dissolve the ethyl 1,4-dioxane-2-carboxylate (1.0 eq) in absolute ethanol (15 mL/g of ester).

-

Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the disappearance of the starting ester by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

II. Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of the carbohydrazide moiety, which can readily participate in a variety of condensation and cyclization reactions to generate a diverse range of heterocyclic scaffolds.

A. Formation of Hydrazide-Hydrazones

One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazide-hydrazones. This reaction proceeds under mild acidic catalysis and provides a straightforward route to a wide array of derivatives with potential biological activity.

Figure 3: Synthesis of hydrazide-hydrazones from this compound.

The resulting hydrazones are not merely final products; they are also valuable intermediates for further synthetic transformations.

B. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their broad spectrum of pharmacological activities.[2] this compound can serve as a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.[3]

Figure 4: General route to 1,3,4-oxadiazoles from this compound.

C. Construction of 1,2,4-Triazoles

The 1,2,4-triazole ring is another important pharmacophore found in a wide range of approved drugs.[4] this compound can be utilized in the construction of this heterocyclic system. For instance, reaction with an appropriate one-carbon synthon, such as an orthoester in the presence of an acid catalyst, can lead to the formation of a 1,2,4-triazole ring. Another approach is the reaction with isothiocyanates to form a thiosemicarbazide intermediate, which can then be cyclized.

III. Applications in Drug Discovery and Development

The diverse reactivity of this compound makes it an attractive starting point for the synthesis of compound libraries targeting a variety of therapeutic areas. The incorporation of the 1,4-dioxane moiety can confer advantageous pharmacokinetic properties, while the accessible derivatization of the carbohydrazide group allows for the exploration of structure-activity relationships.

A. Anticonvulsant Agents

A significant body of research has highlighted the potential of hydrazone derivatives as anticonvulsant agents.[5] The -CO-NH-N=CH- pharmacophore is believed to play a crucial role in their activity. By condensing this compound with a variety of aldehydes and ketones, novel hydrazones can be synthesized and evaluated for their efficacy in preclinical models of epilepsy. The 1,4-dioxane ring can modulate the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability and duration of action.

B. Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazones and their cyclized products, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have demonstrated promising activity against a range of bacteria and fungi. The this compound scaffold provides a platform for the synthesis of novel compounds for antimicrobial screening.

C. Other Therapeutic Areas